![molecular formula C10H8BrClN2O B1521300 5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 1152504-39-6](/img/structure/B1521300.png)
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole
説明
“5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound used in scientific research. It has a unique structure and finds applications in various fields such as drug development, material science, and organic synthesis. The CAS number for this compound is 1152504-39-6 .
Molecular Structure Analysis
The molecular formula of “5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole” is C10H8BrClN2O, and its molecular weight is 287.54 . Further details about its molecular structure are not available in the retrieved resources.科学的研究の応用
Corrosion Inhibition Research into oxadiazole derivatives has found applications in corrosion inhibition, particularly for protecting metals like mild steel in corrosive environments. A study demonstrated the effectiveness of synthesized oxadiazole derivatives as corrosion inhibitors in hydrochloric acid solution, showcasing their potential in industrial applications to extend the lifespan of metal components and structures. The study employed various analytical techniques to understand the mechanism of action, including weight loss measurements and electrochemical assays, further supported by computational simulations (Kalia et al., 2020).
Antibacterial Properties The antibacterial potential of 1,3,4-oxadiazole derivatives has been a subject of interest, with specific compounds showing promising activity against various bacterial strains. A particular study synthesized novel oxadiazole compounds and evaluated their minimum inhibitory concentration (MIC) against a range of bacteria, finding some derivatives to exhibit significant antibacterial effects. This research contributes to the ongoing search for new antibacterial agents amid growing resistance to existing antibiotics (Rai et al., 2010).
Anticancer and Apoptosis Inducing Activities Compounds containing the 1,3,4-oxadiazole moiety have been identified as potential anticancer agents through the induction of apoptosis in cancer cells. A notable study discovered a specific oxadiazole derivative to induce apoptosis in breast and colorectal cancer cell lines, with further investigation revealing the molecular target as TIP47, an IGF II receptor binding protein. Such findings highlight the therapeutic potential of oxadiazole derivatives in cancer treatment, providing a basis for further research into their mechanism of action and applicability in oncology (Zhang et al., 2005).
特性
IUPAC Name |
5-[(4-bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-3-1-7(2-4-8)5-10-13-9(6-12)14-15-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQWOLJBGITBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
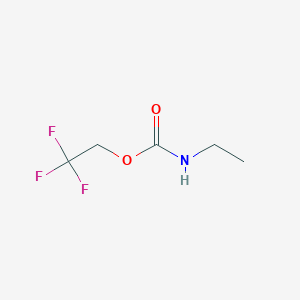
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
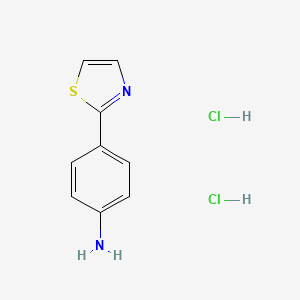


![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)
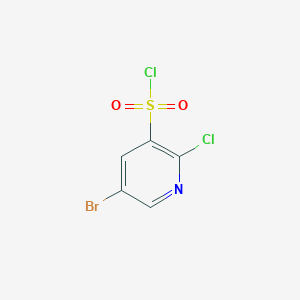
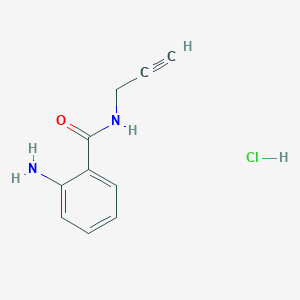

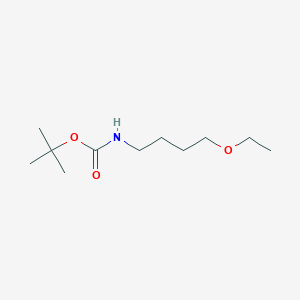
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

